molecular formula C20H19N3O4 B14352051 4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate CAS No. 91889-75-7

4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate

Cat. No.: B14352051
CAS No.: 91889-75-7
M. Wt: 365.4 g/mol
InChI Key: GALHLYSZPALQTC-UHFFFAOYSA-N
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Description

4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with phenol derivatives under basic conditions. The chlorine atoms in the triazine ring are sequentially displaced by aryloxy groups to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a one-pot synthesis approach to streamline the process and reduce the need for isolating intermediates. This method can start from readily available raw materials and proceed through a series of substitution reactions to achieve high yields of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diphenoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

91889-75-7

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

(4,6-diphenoxy-1,3,5-triazin-2-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C20H19N3O4/c1-20(2,3)16(24)27-19-22-17(25-14-10-6-4-7-11-14)21-18(23-19)26-15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

GALHLYSZPALQTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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